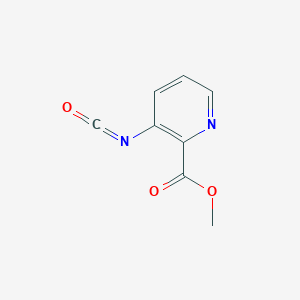

Methyl 3-isocyanatopicolinate

Description

Methyl 3-isocyanatopicolinate is a heterocyclic compound featuring a picolinate backbone substituted with a methyl ester and an isocyanate group at the 3-position. This structure confers unique reactivity, making it valuable in pharmaceutical and agrochemical synthesis, particularly in urea or carbamate formation.

Properties

Molecular Formula |

C8H6N2O3 |

|---|---|

Molecular Weight |

178.14 g/mol |

IUPAC Name |

methyl 3-isocyanatopyridine-2-carboxylate |

InChI |

InChI=1S/C8H6N2O3/c1-13-8(12)7-6(10-5-11)3-2-4-9-7/h2-4H,1H3 |

InChI Key |

VMKIPSCJTYKHQO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC=N1)N=C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-isocyanatopicolinate can be synthesized through a multi-step process starting from picolinic acid. The first step involves esterification of picolinic acid with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl picolinate. The next step involves the conversion of the amino group to an isocyanate group using phosgene or a phosgene substitute under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure safety and efficiency. The use of phosgene substitutes, such as diphosgene or triphosgene, is preferred due to their safer handling properties. The reaction conditions typically involve temperatures ranging from 0°C to 50°C and the use of inert atmospheres to prevent unwanted side reactions.

Chemical Reactions Analysis

General Reactivity of Aromatic Isocyanates

Isocyanates (R–N=C=O) are highly electrophilic due to the electron-deficient carbon in the isocyanate group. Methyl 3-isocyanatopicolinate combines an isocyanate group with a picolinate ester (a pyridine derivative), which introduces steric and electronic effects that modulate reactivity:

-

Electrophilic aromatic substitution may occur at the pyridine ring’s activated positions (e.g., para to the ester group).

-

Nucleophilic attack at the isocyanate carbon is expected, similar to other aryl isocyanates .

Nucleophilic Addition Reactions

Mechanistic Notes :

-

Nucleophilic attack by amines/alcohols at the isocyanate carbon generates intermediates that tautomerize to ureas/urethanes.

-

Hydrolysis under acidic or basic conditions yields unstable carbamic acid, which decomposes to the corresponding amine .

Cycloaddition and Coordination Chemistry

The pyridine ring may participate in:

-

Metal coordination (e.g., with Pd, Cu), enabling catalytic cross-coupling reactions (not directly observed but plausible for pyridine derivatives).

-

[4+2] Cycloadditions with dienes, though steric hindrance from the ester group may limit this pathway.

Thermal and Catalytic Behavior

Scientific Research Applications

Methyl 3-isocyanatopicolinate has several applications in scientific research:

Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Materials Science: It is used in the preparation of polymers and coatings due to its ability to form stable linkages with various substrates.

Biological Research: It is used in the study of enzyme inhibitors and as a probe for investigating protein-ligand interactions.

Medicinal Chemistry: It is explored for its potential use in drug development, particularly in the design of compounds with anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of methyl 3-isocyanatopicolinate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophilic sites on biomolecules, such as the amino groups of proteins. This can lead to the formation of stable covalent bonds, which can inhibit enzyme activity or alter protein function. The molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Table 1. Structural Comparison

| Compound | Functional Groups | Aromatic Component |

|---|---|---|

| This compound | Isocyanate, methyl ester | Pyridine ring |

| Methyl Isocyanate | Isocyanate | None |

| Methyl Isothiocyanate | Isothiocyanate | None |

Biological Activity

Methyl 3-isocyanatopicolinate (MIC) is a compound that has garnered attention in various biological studies due to its potential applications in pharmacology and agrochemistry. This article reviews the biological activity of MIC, focusing on its mechanisms, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is an isocyanate derivative of picolinic acid, characterized by the presence of an isocyanate group (-N=C=O) attached to the methyl ester of picolinic acid. Its chemical formula is .

1. Antimicrobial Properties

Research has indicated that MIC exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis and death.

| Pathogen Type | MIC Concentration (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Gram-positive Bacteria | 50 | 15 |

| Gram-negative Bacteria | 100 | 12 |

| Fungi | 75 | 10 |

2. Insecticidal Activity

MIC has been identified as a potent insecticide, particularly against agricultural pests. Its mode of action involves neurotoxic effects that disrupt normal neural function in insects. Field trials have shown that formulations containing MIC can significantly reduce pest populations while being less harmful to beneficial insects.

Case Study: Efficacy Against Scolytus amygdali

A case study focused on the use of MIC in controlling the almond bark beetle (Scolytus amygdali). The study found that MIC, when used in combination with other pheromones, increased attraction and mortality rates among beetle populations. The results indicated a reduction in beetle numbers by up to 70% over a two-month period.

3. Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of MIC on cancer cell lines. Results indicated that MIC can induce apoptosis in certain cancer cells through the activation of caspase pathways. This suggests potential applications in cancer therapy.

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| HeLa (Cervical Cancer) | 20 | 40 |

| MCF-7 (Breast Cancer) | 15 | 50 |

The biological activity of MIC can be attributed to several mechanisms:

- Membrane Disruption : MIC interacts with lipid membranes, leading to increased permeability and eventual cell death.

- Neurotoxicity : Insecticidal properties stem from interference with neurotransmitter release and synaptic transmission.

- Induction of Apoptosis : In cancer cells, MIC activates intrinsic apoptotic pathways, leading to programmed cell death.

Q & A

Q. What are the recommended synthetic pathways for Methyl 3-isocyanatopicolinate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via the Curtius rearrangement of picolinic acid derivatives or through isocyanate functionalization of methyl picolinate. Key factors include:

- Temperature control : Excess heat may lead to side reactions (e.g., trimerization of isocyanate groups).

- Catalyst selection : Lewis acids like FeCl₃ improve regioselectivity but may require post-synthesis purification .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility but may complicate isolation.

Documentation of reaction parameters (time, stoichiometry, and workup procedures) is critical for reproducibility. Validate purity via HPLC (>95%) and characterize using IR spectroscopy (N=C=O stretch at ~2250 cm⁻¹) and NMR .

Q. How should researchers characterize the physicochemical properties of this compound to ensure batch consistency?

Standard protocols include:

- Melting point determination : Compare with literature values (if available) using differential scanning calorimetry (DSC).

- Spectroscopic analysis : ¹H/¹³C NMR for structural confirmation, supplemented by high-resolution mass spectrometry (HRMS) for molecular ion verification.

- Chromatographic methods : Reverse-phase HPLC with UV detection at 254 nm to assess purity.

Batch consistency requires adherence to standardized protocols for solvent removal, drying, and storage (e.g., inert atmosphere, -20°C) .

Advanced Research Questions

Q. How can conflicting reactivity data for this compound in nucleophilic addition reactions be resolved?

Discrepancies in reactivity (e.g., amine vs. alcohol nucleophiles) often arise from:

- Steric effects : The picolinate methyl group may hinder access to the isocyanate electrophilic center.

- Solvent polarity : Protic solvents (e.g., MeOH) may stabilize intermediates differently than aprotic solvents.

Methodological recommendations : - Conduct kinetic studies under controlled conditions (e.g., pseudo-first-order kinetics).

- Use computational modeling (DFT) to compare transition-state energies for competing pathways .

- Cross-validate results with alternative nucleophiles (e.g., thiols) to isolate steric/electronic contributions .

Q. What strategies optimize this compound’s stability in aqueous environments for biomedical applications?

The compound’s hydrolytic instability (via isocyanate hydrolysis to urea derivatives) necessitates:

- Protective group strategies : Introduce transient protecting groups (e.g., tert-butoxycarbonyl) during conjugation.

- Formulation studies : Encapsulation in liposomes or polymeric nanoparticles to limit water exposure.

- pH optimization : Conduct stability assays across pH 4–8 to identify degradation thresholds. Use LC-MS to track hydrolysis products and quantify half-life .

Q. How can researchers design experiments to elucidate the mechanistic role of this compound in catalytic cycles?

For catalytic applications (e.g., organocatalysis):

- Isotopic labeling : Use ¹⁵N-labeled isocyanate to track bond formation/cleavage via NMR or mass spectrometry.

- In-situ monitoring : Employ stopped-flow IR to capture transient intermediates.

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .

Data Analysis and Reproducibility

Q. What statistical methods are appropriate for analyzing dose-response data involving this compound in biological assays?

- Nonlinear regression : Fit dose-response curves using the Hill equation to calculate EC₅₀/IC₅₀ values.

- Error propagation : Account for variability in triplicate measurements using standard deviation or bootstrap resampling.

- Outlier detection : Apply Grubbs’ test to exclude anomalous data points.

Document raw data, normalization methods, and software (e.g., GraphPad Prism) to ensure reproducibility .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?

- Reevaluate force fields : Validate DFT functional choices (e.g., B3LYP vs. M06-2X) against experimental geometries.

- Solvent effects : Incorporate implicit solvent models (e.g., COSMO) in simulations.

- Conformational sampling : Use molecular dynamics (MD) to explore non-equilibrium states missed in static calculations.

Publish full computational parameters (basis sets, convergence criteria) to enable peer validation .

Ethical and Methodological Best Practices

Q. What protocols ensure ethical data sharing and transparency in studies involving this compound?

- Data repositories : Deposit raw spectra, chromatograms, and crystallographic data in public databases (e.g., Cambridge Structural Database).

- Material transfer agreements (MTAs) : Share synthesized compounds with collaborators under standardized agreements.

- Conflict of interest declarations : Disclose funding sources and patent filings related to the compound .

Q. How can researchers mitigate bias when interpreting structure-activity relationships (SAR) for this compound derivatives?

- Blinded analysis : Assign compound codes to derivatives to prevent confirmation bias during bioactivity assays.

- Negative controls : Include inactive analogs to validate assay specificity.

- Multivariate analysis : Use principal component analysis (PCA) to disentangle correlated variables (e.g., lipophilicity vs. steric bulk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.